molecular formula C24H20ClFN2O2 B10912080 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10912080
M. Wt: 422.9 g/mol
InChI Key: CFWRAYFAZYNVFV-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and two 4-methoxyphenyl groups

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl bromide and 4-methoxyphenylhydrazine.

    Formation of Pyrazole Ring: The 2-chloro-6-fluorobenzyl bromide is reacted with 4-methoxyphenylhydrazine in the presence of a base such as potassium carbonate to form the pyrazole ring.

    Substitution Reactions: The resulting intermediate is then subjected to further substitution reactions to introduce the 4-methoxyphenyl groups at the 3 and 5 positions of the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: This compound lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: This compound lacks the chlorine atom, which may also influence its properties.

    1-(2-chloro-6-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the methoxy groups, which may affect its solubility and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical and biological properties.

Properties

Molecular Formula

C24H20ClFN2O2

Molecular Weight

422.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H20ClFN2O2/c1-29-18-10-6-16(7-11-18)23-14-24(17-8-12-19(30-2)13-9-17)28(27-23)15-20-21(25)4-3-5-22(20)26/h3-14H,15H2,1-2H3

InChI Key

CFWRAYFAZYNVFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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